Cas no 383145-80-0 (3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole)

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole structure
383145-80-0 structure
Product Name:3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
N.o CAS:383145-80-0
MF:C23H16Cl2F3N3OS
MW:510.358852386475
CID:5705480
PubChem ID:2766079
Update Time:2023-10-15

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole Propriedades químicas e físicas

Nomes e Identificadores

    • 383145-80-0
    • 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
    • AKOS005076339
    • 3-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
    • 10R-1254
    • 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
    • (5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL 3-(TRIFLUOROMETHYL)PHENYL ETHER
    • 3-[(3,4-DICHLOROBENZYL)SULFANYL]-4-PHENYL-5-([3-(TRIFLUOROMETHYL)PHENOXY]METHYL)-4H-1,2,4-TRIAZOLE
    • {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 3-(trifluoromethyl)phenyl ether
    • 4H-1,2,4-Triazole, 3-[[(3,4-dichlorophenyl)methyl]thio]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-
    • Inchi: 1S/C23H16Cl2F3N3OS/c24-19-10-9-15(11-20(19)25)14-33-22-30-29-21(31(22)17-6-2-1-3-7-17)13-32-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2
    • Chave InChI: CXOYNDAEYMIICI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CSC1=NN=C(COC2C=CC=C(C(F)(F)F)C=2)N1C1C=CC=CC=1)Cl

Propriedades Computadas

  • Massa Exacta: 509.0343232g/mol
  • Massa monoisotópica: 509.0343232g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 33
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 614
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 7.1
  • Superfície polar topológica: 65.2Ų

Propriedades Experimentais

  • Densidade: 1.40±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 634.7±65.0 °C(Predicted)
  • pka: 0.25±0.10(Predicted)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd